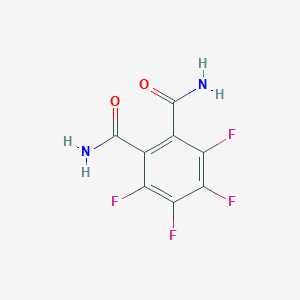
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a fluorinated analogue of benzene-1,2-dicarboxamide and has been found to exhibit potent biological activities.
Wirkmechanismus
The mechanism of action of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes involved in inflammation and cancer. This compound has also been found to inhibit the activity of AKT, a protein kinase that is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been found to modulate the expression of various genes involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide in lab experiments is its high potency and specificity towards cancer cells. This compound has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide. One of the areas of interest is the development of this compound-based anticancer drugs. This compound can be modified to improve its solubility and bioavailability, making it a more effective anticancer agent. Another area of interest is the investigation of the mechanism of action of this compound and its interactions with other signaling pathways involved in cancer cell growth and survival. Finally, the potential use of this compound as a diagnostic tool for cancer detection and monitoring is an area of interest for future research.
Conclusion
In conclusion, this compound is a promising compound that exhibits potent anticancer, anti-inflammatory, and antioxidant activities. The synthesis of this compound is a multistep process, and its biological activities have been extensively studied. This compound has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and modulate the expression of genes involved in cancer cell growth and survival. This compound has several advantages for lab experiments, including its high potency and specificity towards cancer cells. Future research on this compound could lead to the development of novel anticancer drugs and diagnostic tools for cancer detection and monitoring.
Synthesemethoden
The synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is a multistep process that involves the reaction of 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with ammonia to produce this compound. The yield of this compound can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been extensively studied for its biological activities, particularly its anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, this compound has been found to exhibit anti-inflammatory and antioxidant activities.
Eigenschaften
CAS-Nummer |
13719-84-1 |
|---|---|
Molekularformel |
C8H4F4N2O2 |
Molekulargewicht |
236.12 g/mol |
IUPAC-Name |
3,4,5,6-tetrafluorobenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C8H4F4N2O2/c9-3-1(7(13)15)2(8(14)16)4(10)6(12)5(3)11/h(H2,13,15)(H2,14,16) |
InChI-Schlüssel |
IFFMGRFKBONHFR-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)N)C(=O)N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)N)C(=O)N |
Synonyme |
Benzene-1,2-dicarboxamide, 3,4,5,6-tetrafluoro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



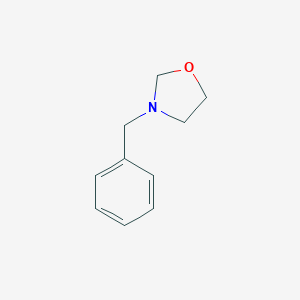
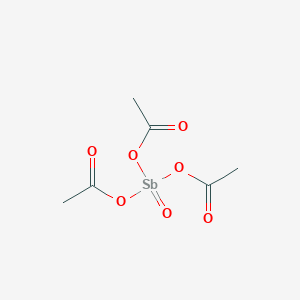
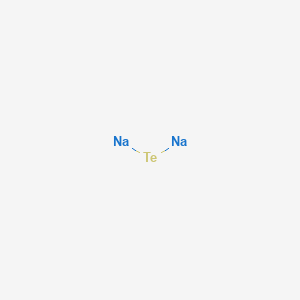
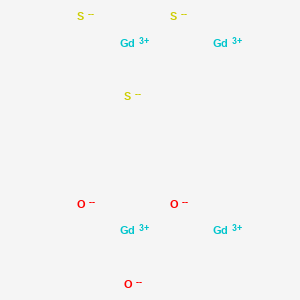



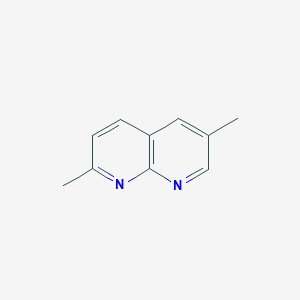
![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)
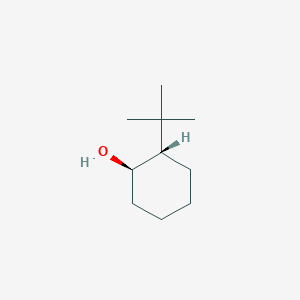
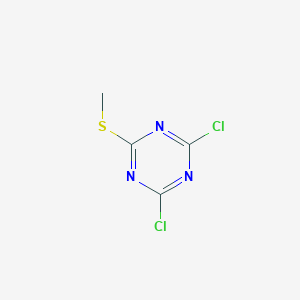


![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)